molecular formula C11H8ClF6NO B4612657 N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide

N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide

Cat. No.: B4612657
M. Wt: 319.63 g/mol
InChI Key: YHCWGCSKQQHMRQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide is a useful research compound. Its molecular formula is C11H8ClF6NO and its molecular weight is 319.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.0198605 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Material Synthesis

N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide has been explored for its potential in the synthesis of nonlinear optical materials. Research demonstrates the synthesis and characterization of similar compounds, highlighting their electro-optic and nonlinear optical properties. These materials have been synthesized through standard methods and characterized by various techniques such as UV–Vis, IR, NMR, and powder XRD. Their potential in second harmonic generation, an essential aspect of nonlinear optics, has been particularly noted (Prabhu, Rao, Bhat, Upadyaya, & Inamdar, 2001; Prabhu & Rao, 2000).

Structural and Optical Characterization

Further research has delved into the structural, dielectric, and optical properties of crystals derived from compounds like this compound. Studies have shown that such crystals, grown by slow cooling solution growth techniques, exhibit promising optical transmission and band gap properties. These findings suggest potential applications in optical devices and materials science (Srinivasan, Kanagasekaran, Vijayan, Balamurugan, Prakash, Kannan, Gopalakrishnan, & Ramasamy, 2006).

Electrophilic Trifluoromethylation

The compound's relevance extends to the field of organic synthesis, particularly in electrophilic trifluoromethylation reactions. Such reactions are crucial for incorporating trifluoromethyl groups into aromatic compounds, expanding the scope of functional materials and pharmaceuticals. Research indicates the effectiveness of related compounds in facilitating these reactions, thereby broadening the toolkit for synthetic chemists (Mejía & Togni, 2012).

Environmental and Biological Applications

Although the focus is on excluding drug use and side effects, it's worth noting that related compounds have been studied for environmental impacts, such as in agriculture and water systems. This indicates a broader context in which such chemicals can have ecological and biological significance, meriting further research within defined constraints (Perera, Burleigh, & Davis, 1999).

Properties

IUPAC Name

N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF6NO/c1-9(10(13,14)15,11(16,17)18)8(20)19-7-5-3-2-4-6(7)12/h2-5H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCWGCSKQQHMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Cl)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide

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